molecular formula C12H16N2O2 B5675506 2-methyl-N'-(2-methylpropanoyl)benzohydrazide

2-methyl-N'-(2-methylpropanoyl)benzohydrazide

Cat. No.: B5675506
M. Wt: 220.27 g/mol
InChI Key: IQEGXVQTMVJSHK-UHFFFAOYSA-N
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Description

2-methyl-N’-(2-methylpropanoyl)benzohydrazide is an organic compound with the molecular formula C12H16N2O2 It is known for its unique chemical structure, which includes a benzohydrazide moiety substituted with a 2-methylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-(2-methylpropanoyl)benzohydrazide typically involves the reaction of benzohydrazide with 2-methylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-methyl-N’-(2-methylpropanoyl)benzohydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-(2-methylpropanoyl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzohydrazide derivatives .

Scientific Research Applications

2-methyl-N’-(2-methylpropanoyl)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N’-(2-methylpropanoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N’-(2-methylpropanoyl)benzohydrazide
  • 4-bromo-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide
  • 2-bromo-2-methylpropanamide

Uniqueness

2-methyl-N’-(2-methylpropanoyl)benzohydrazide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

2-methyl-N'-(2-methylpropanoyl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8(2)11(15)13-14-12(16)10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEGXVQTMVJSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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